molecular formula C11H12O5 B1583233 Methyl 2-formyl-3,5-dimethoxybenzoate CAS No. 52344-93-1

Methyl 2-formyl-3,5-dimethoxybenzoate

Cat. No. B1583233
CAS RN: 52344-93-1
M. Wt: 224.21 g/mol
InChI Key: HLWARVBOEGPPGB-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3,5-dimethoxybenzoate is an organic compound with the linear formula HCOC6H2(OCH3)2CO2CH3 . It has a molecular weight of 224.21 . This compound may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2-formyl-3,5-dimethoxybenzoate consists of a benzene ring with two methoxy groups (OCH3), a formyl group (HC=O), and a methyl ester group (CO2CH3) .


Chemical Reactions Analysis

Methyl 2-formyl-3,5-dimethoxybenzoate may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .


Physical And Chemical Properties Analysis

Methyl 2-formyl-3,5-dimethoxybenzoate has a melting point of 107-110 °C . The predicted boiling point is 370.8±42.0 °C and the predicted density is 1.199±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Pharmaceutical and Medicinal Research

  • Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).

Material Science and Engineering

  • Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).

Chemical and Structural Analysis

  • Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).

Agricultural Applications

  • Use in Pest Management : Certain derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been identified as effective antifeedants for pests like the pine weevil. This discovery has implications for agricultural pest management and the protection of crops (C. R. Unelius et al., 2006).

ConclusionMethyl 2-formyl-3,5-dimethoxybenzoate plays a significant role in various scientific fields, ranging from pharmaceutical research and controlled drug delivery to materials science and agricultural pest management. The compound's versatility in synthesis and application demonstrates

Scientific Research Applications of Methyl 2-formyl-3,5-dimethoxybenzoate

Synthesis and Characterization

  • Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Pharmaceutical and Medicinal Research

  • Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).

Material Science and Engineering

  • Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).

Chemical and Structural Analysis

  • Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).

properties

IUPAC Name

methyl 2-formyl-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWARVBOEGPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350879
Record name Methyl 2-formyl-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-3,5-dimethoxybenzoate

CAS RN

52344-93-1
Record name Methyl 2-formyl-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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